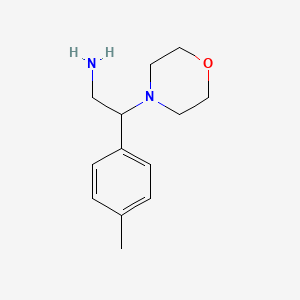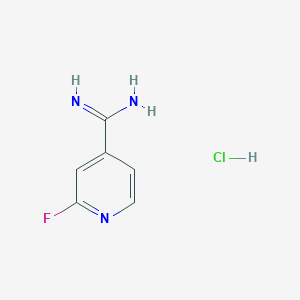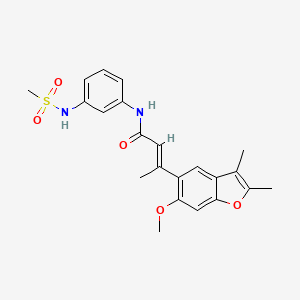methanol CAS No. 303151-76-0](/img/structure/B2805491.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride . It’s a chemical with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol .
Molecular Structure Analysis
The InChI key for [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is JVQYWHGODHSTAM-UHFFFAOYSA-N . The SMILES string is NCC1=C (Cl)C=C (C=N1)C (F) (F)F .Aplicaciones Científicas De Investigación
Agrochemicals
Trifluoromethylpyridines (TFMPs) play a crucial role in crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, effectively safeguards crops from pests. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to their efficacy .
Vapor-Phase Reactions
TFMPs are also valuable in vapor-phase reactions. Their reactivity and stability make them suitable for various synthetic processes, including the production of intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) for fluazifop synthesis .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It’s known to exhibit high reactivity, which suggests it may interact with its targets through covalent bonding or other chemical interactions .
Pharmacokinetics
Its physical properties such as boiling point (50-55 °c/11 mmhg), melting point (16-20 °c), and density (1524 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Given its high reactivity, it’s likely to induce significant changes in the molecular structure of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas and away from heat sources and high temperatures . It should also be handled with appropriate protective equipment to avoid skin contact and inhalation .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5,12,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLSJRCBDDXZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2805408.png)


![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)
![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)
![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylbenzamide](/img/structure/B2805420.png)






